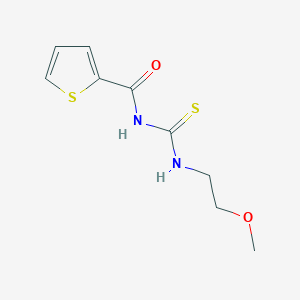
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea
説明
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea, also known as MET, is a chemical compound that has been studied for its potential applications in scientific research. It is a thiourea derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is not fully understood. However, studies have suggested that 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can bind to proteins and modify their function. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been shown to activate certain signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is its high affinity for certain receptors, making it a potential candidate for the development of new drugs. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea. One potential direction is the development of new drugs based on the structure of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea. Further research is needed to fully understand how 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea binds to proteins and modifies their function. Finally, the study of the biochemical and physiological effects of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea in vivo is an important future direction. In vivo studies will help to determine the potential therapeutic applications of 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea in the treatment of various diseases.
科学的研究の応用
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been investigated for its anti-tumor properties. Studies have shown that 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders.
In biochemistry, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been used as a tool to study the structure and function of proteins. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea can bind to proteins and modify their function, allowing researchers to study the role of specific proteins in biological processes. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has also been used in the development of biosensors for the detection of various molecules, including glucose and cholesterol.
In pharmacology, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been studied for its potential applications in drug discovery. 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been found to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs. In addition, 3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea has been used in the study of drug metabolism and pharmacokinetics.
特性
IUPAC Name |
N-(2-methoxyethylcarbamothioyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-13-5-4-10-9(14)11-8(12)7-3-2-6-15-7/h2-3,6H,4-5H2,1H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMPVUFRBLQJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1-(thiophene-2-carbonyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



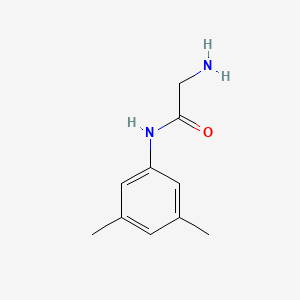
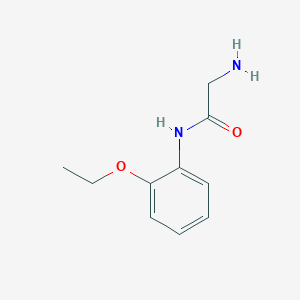
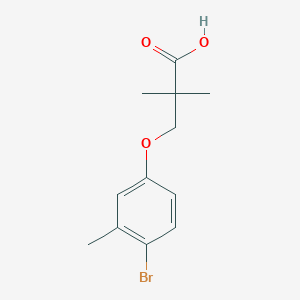
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)

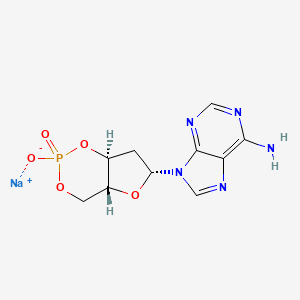
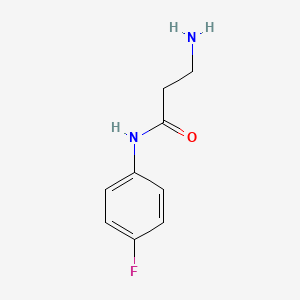

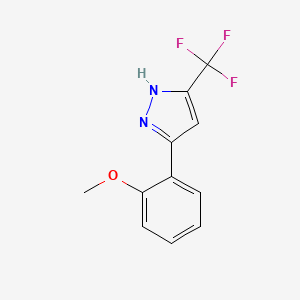

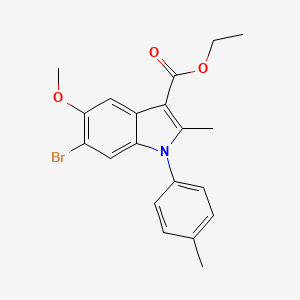
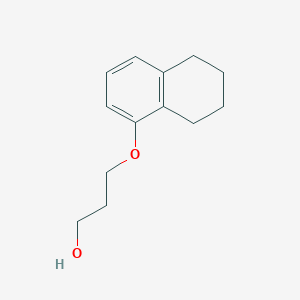
![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)
